Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-

Vitronectin Receptor Antagonist Integrin αvβ3 Tumor Imaging

Specifically procure this 95% pure, bifunctional building block for your next vitronectin receptor antagonist synthesis. Unlike shorter linker analogs, its precise 3,5-dimethyl regiochemistry and butanoic acid spacer are critical for achieving high-affinity αvβ3 integrin binding, as validated in patented RP-728 imaging agent pathways. The reactive chlorosulfonyl handle and terminal carboxylic acid enable rapid sulfonamide library generation, fragment-based discovery, and PROTAC development. Ensure your synthesis's success with batch-specific quality documentation from reputable sources.

Molecular Formula C12H15ClO5S
Molecular Weight 306.76 g/mol
CAS No. 277315-89-6
Cat. No. B3121001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-
CAS277315-89-6
Molecular FormulaC12H15ClO5S
Molecular Weight306.76 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)(=O)Cl)C)OCCCC(=O)O
InChIInChI=1S/C12H15ClO5S/c1-8-6-10(18-5-3-4-11(14)15)7-9(2)12(8)19(13,16)17/h6-7H,3-5H2,1-2H3,(H,14,15)
InChIKeyAVYQPULWSBXEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- (CAS 277315-89-6): Chemical Identity and Procureable Purity Threshold


Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- (CAS 277315-89-6) is a bifunctional aryl sulfonyl chloride and carboxylic acid building block with the molecular formula C12H15ClO5S and a molecular weight of 306.76 g/mol [1]. It is commercially available at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . The compound is explicitly supplied for research and development use only, not for human or veterinary therapeutic applications .

Why Generic Substitution of CAS 277315-89-6 Fails: The Role of Linker Length and Regiochemistry in Downstream Function


Substituting Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- with a closely related analog is not equivalent due to the critical impact of its specific 3,5-dimethyl regiochemistry and four-carbon butanoic acid linker on downstream synthetic utility. This compound is a key intermediate in the patented synthesis of nonpeptide vitronectin receptor antagonists (e.g., TA-103/RP-728), designed for tumor imaging [1]. In this pathway, the sulfonyl chloride moiety is condensed with Boc-diaminopropanoic acid to form a sulfonamide, and the butanoic acid's length is integral to the final molecule's biologically active conformation [1]. Analogs with a shorter acetic acid linker or different methyl substitutions would alter the geometry, likely diminishing binding affinity to the αvβ3 integrin target, as demonstrated in SAR studies of 2-benzazepine-based antagonists [2].

Quantitative Evidence Guide for Procuring Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- (CAS 277315-89-6)


Established Role in Patented Vitronectin Antagonist Synthesis vs. Generic Building Blocks

This compound is a necessary intermediate in the documented synthesis of nonpeptide vitronectin receptor antagonists like TA-103 and RP-728, which are used for In-111 tumor imaging [1]. Its specific structure, including the 3,5-dimethylphenoxy group and butanoic acid chain, is required to construct the pharmacophore for high-affinity αvβ3 integrin binding. Generic aryl sulfonyl chlorides cannot be substituted, as they would fail to reproduce the essential spatial arrangement for target engagement.

Vitronectin Receptor Antagonist Integrin αvβ3 Tumor Imaging Radiopharmaceutical

Physicochemical Property Differentiation: Lipophilicity (XLogP3) vs. Non-Sulfonylated Precursor

The introduction of the chlorosulfonyl group significantly alters the compound's lipophilicity compared to its direct synthetic precursor. The target compound has a computed XLogP3-AA value of 2.5 [1], whereas 4-(3,5-dimethylphenoxy)butanoic acid, the non-sulfonylated precursor, has a predicted LogP of 3.04 . This suggests a notable decrease in lipophilicity upon sulfonylation, which can impact its behavior in partitioning, purification, and ultimately the ADME profile of the final drug substance.

Lipophilicity XLogP3 Property Prediction ADME

Topological Polar Surface Area (TPSA) and Rotatable Bond Profile as Determinants of Bioavailability

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 89.1 Ų and 6 rotatable bonds [1]. According to established drug-likeness rules (Veber's rules), a TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are associated with good oral bioavailability. With these values, the compound serves as a permissible building block that, when incorporated into larger structures, is less likely to introduce bioavailability liabilities compared to an analog with a higher TPSA or excessive rigidity.

TPSA Rotatable Bond Drug-likeness Oral Bioavailability

Synthetic Step Provenance: Chlorosulfonation of 4-(3,5-dimethylphenoxy)butyric acid

The compound is synthesized by the direct chlorosulfonation of 4-(3,5-dimethylphenoxy)butyric acid (compound IV) using chlorosulfonic acid, as detailed in multiple sources [REFS-1, REFS-2]. This constitutes a specific and well-documented chemical transformation, allowing researchers to confidently plan downstream reactions. The 4-position of the phenoxy ring is the site of electrophilic substitution, which is directed by the existing 3,5-dimethyl substitution pattern.

Sulfonyl Chloride Synthesis Chlorosulfonic Acid Reaction Scheme

Best Application Scenarios for Procuring Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- (CAS 277315-89-6)


Synthesis of Integrin αvβ3-Targeted Radiopharmaceuticals for Oncology

The primary documented application is as a key intermediate in the synthesis of nonpeptide vitronectin receptor antagonists, a class of molecules used for imaging tumor angiogenesis when labeled with isotopes like Indium-111 [1]. Researchers developing new αvβ3 integrin-targeting agents for cancer diagnosis or therapy should procure this specific compound, as the patented synthetic route confirms its structural necessity for achieving high-affinity binding.

Medicinal Chemistry for Sulfonamide Library Synthesis

The chlorosulfonyl group is a versatile handle for the rapid generation of sulfonamide libraries. The compound's specific 3,5-dimethylphenoxy core and butanoic acid linker provide a unique vector geometry for fragment-based drug discovery [2]. Medicinal chemists can use this scaffold to explore novel chemical space around the sulfonamide linkage, confident that the building block's inherent drug-likeness properties (TPSA of 89.1 Ų, XLogP3 of 2.5) will contribute positively to lead compound profiles [2].

Chemical Biology Probe Development for Protein Labeling

The dual functionality—a reactive sulfonyl chloride for covalent conjugation and a carboxylic acid for further derivatization—makes this compound an ideal starting material for designing activity-based probes or PROTACs. The 6-rotatable bond butanoic acid linker offers an optimal balance of flexibility and length for spanning protein binding pockets, a feature that can be leveraged to explore target engagement in cells [2].

Procurement for Custom Synthesis and Contract Research

Contract research organizations (CROs) tasked with synthesizing analogs of the vitronectin antagonist RP-728 or developing proprietary integrin-targeting drugs will require this exact intermediate. Procuring the compound at a guaranteed 95% purity from a reputable supplier with batch-specific quality assurance documentation streamlines the synthesis process, reduces failure rates in multi-step reactions, and ensures compliance with research-use-only regulations.

Quote Request

Request a Quote for Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.